7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride
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Overview
Description
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chromenone core, a methoxyphenoxy group, and a piperidinylmethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride typically involves multiple steps, including the formation of the chromenone core, the introduction of the methoxyphenoxy group, and the attachment of the piperidinylmethyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chromenone core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the chromenone core may produce a dihydro derivative.
Scientific Research Applications
7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-hydroxy-3-(2-methoxyphenoxy)-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one hydrochloride include other chromenone derivatives with various substituents. Examples include:
- 7-hydroxy-3-(2-methoxyphenoxy)-4H-chromen-4-one
- 7-hydroxy-3-(2-methoxyphenoxy)-8-methyl-4H-chromen-4-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and substituents, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with molecular targets, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
7-hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO5.ClH/c1-15-9-11-24(12-10-15)13-17-18(25)8-7-16-22(26)21(14-28-23(16)17)29-20-6-4-3-5-19(20)27-2;/h3-8,14-15,25H,9-13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFROXBYLPHVBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)OC4=CC=CC=C4OC)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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